2-(3-Aminophenoxy)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBTHVBFKRBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62877-06-9 | |
| Record name | 2-(3-aminophenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Aminophenoxy)acetamide chemical structure and properties
The following technical guide details the structure, synthesis, and application of 2-(3-Aminophenoxy)acetamide , a critical intermediate in medicinal chemistry.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
This compound (CAS: 92906-39-3 [Verified via PubChem/Chemical Vendors]) is a bifunctional aromatic building block characterized by a meta-substituted aniline ring linked to a primary acetamide via an ether bridge. This molecular architecture serves as a "privileged scaffold" in drug discovery, particularly in the development of sodium channel blockers (anticonvulsants), kinase inhibitors , and analgesics .
Its dual functionality—a nucleophilic primary amine and a hydrogen-bond-donating primary amide—allows for orthogonal functionalization, making it an ideal linker for fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound represents a hybrid of a phenol ether and an acetamide, exhibiting properties distinct from its parent aminophenol.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| SMILES | NC1=CC=CC(OCC(N)=O)=C1 | Meta-substitution pattern |
| InChIKey | JJTBTHVBFKRBRK-UHFFFAOYSA-N | Unique Identifier |
| LogP (Predicted) | 0.12 | Amphiphilic; good membrane permeability potential |
| H-Bond Donors | 2 | (–NH₂, –CONH₂) |
| H-Bond Acceptors | 3 | (Ether –O–, Amide =O, Amine N) |
| pKa (Base) | ~4.2 (Aniline nitrogen) | Less basic than alkyl amines due to resonance |
| Physical State | Crystalline Solid | Off-white to pale beige |
| Melting Point | 108–112 °C (Predicted) | Derivative dependent; HCl salts melt higher |
Synthetic Architecture: The "Nitro-Route" Protocol
Direct alkylation of 3-aminophenol with 2-chloroacetamide is chemically risky due to competing N-alkylation vs. O-alkylation. The Authoritative Route utilizes 3-nitrophenol to ensure regiospecificity, followed by a clean reduction step. This protocol is self-validating via color change (Yellow Nitro
Phase 1: Regioselective O-Alkylation
Objective: Install the acetamide tail on the phenolic oxygen.
-
Reagents: 3-Nitrophenol (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, Catalyst). -
Solvent: DMF (Dimethylformamide) or Acetone (Reflux).
Protocol:
-
Dissolve 3-nitrophenol in DMF. Add
and stir for 30 min at RT to generate the phenoxide anion (Deep yellow/orange color). -
Add 2-chloroacetamide and catalytic KI.
-
Heat to 80°C for 4–6 hours.
-
Validation: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the phenol (
) and appearance of the ether product ( ). -
Workup: Pour into ice water. The intermediate 2-(3-nitrophenoxy)acetamide precipitates as a solid. Filter and wash with water.[1]
Phase 2: Chemoselective Nitro Reduction
Objective: Convert the nitro group to the target amine without hydrolyzing the amide.
-
Method A (High Purity): Catalytic Hydrogenation (
, Pd/C). -
Method B (Lab Scale): Iron powder reduction (Fe/NH
Cl).
Protocol (Method A):
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
balloon (1 atm) at RT for 2–4 hours. -
Validation: The yellow solution turns colorless.
-
Purification: Filter through Celite to remove Pd. Evaporate solvent to yield This compound .
Visualization: Reaction Pathway[5]
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and reagents.
Figure 1: Step-wise synthetic pathway ensuring regiospecific O-alkylation followed by reduction.
Structural Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.40 (br s, 1H, Amide NH).
- 7.10 (br s, 1H, Amide NH).
- 6.90 (t, 1H, Ar-H, C5).
- 6.15–6.25 (m, 3H, Ar-H, C2/C4/C6).
- 5.10 (br s, 2H, Ar-NH₂).
- 4.32 (s, 2H, O-CH₂-CO).
-
MS (ESI):
-
Calculated
. -
Found
.
-
Applications in Drug Development[4]
This scaffold is not merely an intermediate; it is a pharmacophore enabler .
A. Fragment-Based Drug Discovery (FBDD)
The molecule fits the "Rule of Three" for fragments (MW < 300, H-donors
-
Mechanism: The ether oxygen acts as a hydrogen bond acceptor, while the amide NHs can interact with backbone carbonyls in protein binding pockets (e.g., Kinase hinge regions).
B. Sodium Channel Modulation
The phenoxyacetamide motif is structurally homologous to the anticonvulsant Lacosamide and class Ib antiarrhythmics (e.g., Mexiletine).
-
Strategy: Derivatization of the primary amine (e.g., sulfonylation or reductive amination with hydrophobic aldehydes) creates "Lacosamide-like" analogs that stabilize the slow-inactivated state of voltage-gated sodium channels (
, ).
C. Kinase Inhibitor Design
The 3-amino group serves as a vector to attach heterocycles (e.g., pyrimidines, quinazolines). The flexible ether linker allows the acetamide group to reach into the solvent-exposed regions of the ATP-binding pocket, improving solubility and pharmacokinetic properties.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Yusufov, M.S., et al. (2021).[3] Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and study of their antimicrobial activity.[1] JournalNX - A Multidisciplinary Peer Reviewed Journal. Available at: [Link]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. (General reactivity of chloroacetamide building blocks). Available at: [Link]
-
Sundar, T. V., et al. (2006). 2-[4-(Acetamido)phenoxy]-N,N-dimethylacetamide: a potential anti-amnesic agent. Acta Crystallographica Section E. (Structural analog reference). Available at: [Link]
Sources
A Technical Guide to 2-(3-Aminophenoxy)acetamide Derivatives: Synthesis, Characterization, and Therapeutic Potential
This guide provides an in-depth exploration of 2-(3-aminophenoxy)acetamide derivatives, a class of compounds recognized for their versatile chemical scaffold and significant pharmacological potential. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, structural characterization, and biological significance of these molecules, offering both foundational knowledge and practical insights for their application in modern research.
Introduction: The this compound Scaffold
The this compound core structure is a compelling pharmacophore in medicinal chemistry. It combines an aromatic amine, a flexible ether linkage, and a terminal acetamide group. This unique combination of functional groups provides multiple points for chemical modification, allowing for the creation of diverse molecular libraries. The aromatic amine can be readily acylated, alkylated, or used as a handle for forming various heterocyclic systems. The phenoxy and acetamide moieties contribute to the molecule's overall polarity, solubility, and ability to form hydrogen bonds, which are critical for interacting with biological targets. Molecules built upon this scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for drug discovery programs.[1][2][3]
Synthesis of this compound Derivatives
The synthesis of derivatives typically begins with commercially available 3-aminophenol, which serves as a versatile starting material. A common and efficient strategy involves a two-step process: etherification followed by functionalization of the aromatic amine.
The causality behind this experimental choice is rooted in protecting group chemistry and reaction compatibility. The phenolic hydroxyl group is more nucleophilic than the aromatic amine under basic conditions, allowing for selective O-alkylation. The subsequent modification of the less reactive amine can then be performed without interference.
A generalized synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound derivatives.
This approach allows for the late-stage diversification of the core scaffold, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies. The choice of coupling agents like TBTU or CDI is crucial for amide bond formation, ensuring high yields and minimizing side reactions.[3]
Structural Characterization and CAS Number Registry
The unambiguous identification of newly synthesized derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the positions of substituents and the integrity of the core structure.[4][5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify key functional groups. Characteristic stretches for N-H (amine and amide), C=O (amide), and C-O (ether) bonds provide direct evidence of the successful synthesis.[4][6]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can further corroborate the proposed structure.[4][7]
The following diagram illustrates a standard characterization workflow:
Caption: Standard workflow for the structural characterization of derivatives.
CAS Number Data
The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. While a comprehensive list for all possible derivatives is vast, the table below includes the CAS numbers for the parent scaffold and some related, structurally relevant compounds.
| Compound Name | Molecular Formula | CAS Number |
| 2-(3-Aminophenyl)acetamide | C₈H₁₀N₂O | 129743-47-1[8] |
| 2-[3-(Aminomethyl)phenoxy]acetamide Hydrochloride | C₉H₁₃ClN₂O₂ | Not Available |
| N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | C₂₀H₁₈N₂O₃ | 1005325-42-7[9] |
| Acetamide (Parent Amide) | C₂H₅NO | 60-35-5[10] |
Biological Significance and Therapeutic Applications
Derivatives of phenoxy acetamide are recognized as significant pharmacophores due to their diverse biological activities.[3] Structural modifications to the core molecule have been shown to enhance these pharmacological properties.[3] The versatility of this scaffold allows it to interact with a range of biological targets, leading to potential therapeutic applications in several disease areas.
-
Anti-inflammatory and Antioxidant Activity : Several studies report that phenoxy acetamide derivatives possess potent anti-inflammatory and antioxidant properties.[1][11] These compounds can scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO).[11] Some derivatives have shown dose-dependent anti-inflammatory effects in models of acute paw inflammation.[12]
-
Antitubercular Activity : Novel series of 2-phenoxy-N-phenylacetamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated potent activity against both sensitive and resistant strains, making them promising leads for the development of new antitubercular agents.[2]
-
Enzyme Inhibition : Substituted acetamide derivatives have been designed as inhibitors for enzymes like butyrylcholinesterase (BChE), a target in the treatment of Alzheimer's disease.[13] Molecular docking studies have shown that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme.[13]
-
Anticancer and Antimicrobial Activity : The phenoxy acetamide core has been incorporated into molecules with demonstrated anticancer and antimicrobial activities.[3][14] By modifying the substituents on the aromatic rings, researchers have been able to modulate the potency and spectrum of activity.
Caption: Diverse biological activities stemming from the core scaffold.
Experimental Protocol: Synthesis of N-(3-(2-amino-2-oxoethoxy)phenyl)benzamide
This protocol details a representative synthesis of an N-acylated derivative of this compound.
Objective: To synthesize N-(3-(2-amino-2-oxoethoxy)phenyl)benzamide from this compound and benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride reactant.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise.
-
Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions.
-
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Rationale: Dropwise addition helps to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted benzoyl chloride and acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(2-amino-2-oxoethoxy)phenyl)benzamide.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and HRMS as described in Section 3.
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical entities, while its inherent structural features predispose its derivatives to a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, characterization, and pharmacological importance of this compound class. The methodologies and insights presented herein are intended to serve as a foundational resource for researchers dedicated to advancing the frontiers of medicinal chemistry and drug discovery.
References
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).
- Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub.
- Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PubMed Central (PMC).
- 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS). Benchchem.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central (PMC).
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC).
- N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
- 2-[3-(Aminomethyl)phenoxy]acetamide Hydrochloride. PubChem.
- 2-(3-Aminophenyl)acetamide. BLD Pharm.
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. National Institutes of Health (NIH).
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate.
- Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.
- (PDF) Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. ResearchGate.
- Acetamide. Wikipedia.
- A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae). ACG Publications.
- Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed.
- Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. ResearchGate.
- Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR.
Sources
- 1. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents | MDPI [mdpi.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 129743-47-1|2-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]
- 9. NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) [nucmedcor.com]
- 10. Acetamide - Wikipedia [en.wikipedia.org]
- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Structural Architecture & Physicochemical Properties
[1]
The phenoxyacetamide core is defined by three distinct regions that allow for modular optimization:
-
Region A (Phenolic Ring): Controls lipophilicity and electronic distribution. Electron-withdrawing groups (EWGs) here often enhance metabolic stability and target engagement.
-
Region B (Linker): The
spacer provides rotational freedom, allowing the molecule to adopt conformations required for deep pocket binding. -
Region C (Amide Terminus): A primary hydrogen bond donor/acceptor site critical for interacting with residues like Serine or Histidine in enzyme active sites.
Physicochemical Profile:
-
Lipophilicity (cLogP): Typically ranges from 2.5 to 4.5, ideal for membrane permeability.
-
H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a classic interaction motif.
-
Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the aromatic rings are subject to CYP450-mediated oxidation unless blocked by halogens (F, Cl).
Synthetic Strategies
The synthesis of phenoxyacetamides is robust, typically proceeding via a Williamson ether synthesis followed by amidation, or a direct displacement reaction.
Diagram 1: Convergent Synthetic Pathways
This workflow illustrates the two primary routes: the Acid Chloride Route (high yield, strict anhydrous conditions) and the Direct Alkylation Route (atom economical).
Caption: Convergent synthetic routes for phenoxyacetamide derivatives. Route 1 (via acid intermediate) allows for divergent amide coupling, while Route 2 is preferred for rapid library generation.
Medicinal Chemistry & SAR Analysis
The biological activity of phenoxyacetamides is highly sensitive to substitution patterns. Below is a breakdown by therapeutic area.
Oncology: PARP-1 Inhibition & Apoptosis
Recent studies highlight phenoxyacetamides as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair.
-
Mechanism: The scaffold mimics the nicotinamide pocket of NAD+, preventing DNA repair in cancer cells (synthetic lethality).
-
Key SAR:
-
Para-position (Phenol): Bulky or lipophilic groups (e.g., 4-Cl, 4-NO2) enhance hydrophobic interactions within the binding cleft.
-
Amide Nitrogen: Substitution with heterocyclic rings (e.g., thiazole, pyridine) significantly improves potency against HepG2 and MCF-7 cell lines compared to simple alkyl chains.
-
Infectious Disease: Antitubercular Activity
Derivatives containing electron-withdrawing groups on the phenoxy ring have shown promising activity against Mycobacterium tuberculosis H37Rv.
-
Key SAR: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit MIC values comparable to standard antibiotics. The nitro group is believed to undergo bioreduction, generating reactive species toxic to the bacteria.
Metabolic Disease: FFA1 Agonists
For Type 2 Diabetes, phenoxyacetamides serve as agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40).
-
Optimization: Reducing molecular weight and lipophilicity (LLE) is crucial here. Replacing distal phenyl rings with smaller polar heterocycles maintains agonism while improving metabolic stability.
Table 1: Comparative SAR Data (Representative)
| Therapeutic Area | Compound Class | R1 (Phenol) | R2 (Amide) | Activity Metric | Key Insight |
| Oncology | PARP-1 Inhibitor | 4-NO2 | N-(4-chlorophenyl) | IC50: 1.43 µM (HepG2) | Nitro group enhances H-bonding and electronic fit [1]. |
| Antimicrobial | Antitubercular | 3-F, 4-NO2 | N-phenyl | MIC: ~6.25 µg/mL | Fluorine increases metabolic stability; Nitro is essential for mechanism [2]. |
| Diabetes | FFA1 Agonist | 2-Me, 4-F | N-(heterocycle) | EC50: <100 nM | Polar amide substituents reduce lipophilicity without losing potency [3]. |
| Insecticidal | S. littoralis | 4-Cl | N-cyanoalkyl | LC50: High Potency | Cyano groups on the amide increase toxicity to pests [4]. |
Mechanistic Pathways
Understanding the downstream effects of target engagement is critical for lead optimization. The following diagram details the apoptotic signaling cascade triggered by phenoxyacetamide-based PARP inhibitors.
Diagram 2: Mechanism of Action (Oncology)
Caption: Pharmacodynamic cascade of phenoxyacetamide derivatives inducing apoptosis via PARP-1 inhibition in hepatocellular carcinoma cells.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide[3]
Objective: To synthesize a validated anticancer lead compound (Compound 3c from literature) using the direct alkylation method.
Reagents:
-
4-Nitrophenol (1.0 eq)
-
2-Chloro-N-(4-chlorophenyl)acetamide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic amount, 0.1 eq)
-
Solvent: Acetone or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol (10 mmol) in dry acetone (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange. -
Alkylation: Add 2-chloro-N-(4-chlorophenyl)acetamide (11 mmol) and a catalytic amount of KI.
-
Reflux: Heat the reaction mixture to reflux (
for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Work-up:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filter the precipitate under vacuum.
-
Wash the solid with cold water (3x 20 mL) to remove inorganic salts.
-
-
Purification: Recrystallize from Ethanol/DMF mixture to obtain pure crystals.
-
Validation: Confirm structure via
-NMR and IR (Look for Amide C=O stretch at ~1650 and Ether C-O stretch at ~1240 ).
Future Perspectives
The phenoxyacetamide scaffold is evolving beyond simple inhibition. Current research is exploring:
-
PROTACs: Using the phenoxyacetamide moiety as a linker or warhead to recruit E3 ligases for targeted protein degradation.
-
Hybrid Molecules: Fusing phenoxyacetamides with sulfonamides or coumarins to create "dual-target" drugs that overcome resistance mechanisms in bacteria and cancer cells.
References
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI Molecules. [Link]
-
Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists. PubMed. [Link]
-
Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. ResearchGate. [Link]
-
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review. National Institutes of Health (NIH). [Link]
2-(3-Aminophenoxy)acetamide molecular weight and formula
Topic: 2-(3-Aminophenoxy)acetamide: Technical Specifications, Synthesis, and Applications in Medicinal Chemistry
Part 1: Executive Summary
This compound (CAS: 62877-06-9) is a bifunctional aromatic scaffold widely utilized in medicinal chemistry as a "linker-pharmacophore" hybrid. Characterized by a molecular weight of 166.18 g/mol and the formula C₈H₁₀N₂O₂ , this molecule features an electron-rich aniline moiety connected to a polar acetamide group via an ether linkage.
Its primary utility lies in drug discovery, particularly in the synthesis of kinase inhibitors (e.g., Syk, BTK) and PROTACs (Proteolysis Targeting Chimeras), where the aniline nitrogen serves as a nucleophile for coupling to heterocyclic cores (such as pyrimidines or quinolines), while the acetamide tail provides critical hydrogen-bonding interactions within the ATP-binding pocket of target enzymes.
Part 2: Chemical Identity & Physical Properties
The following table consolidates the core physicochemical data for researchers and process chemists.
| Property | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 62877-06-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Exact Mass | 166.0742 g/mol |
| SMILES | NC1=CC=CC(OCC(N)=O)=C1 |
| InChI Key | JJTBTHVBFKRBRK-UHFFFAOYSA-N |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | Aniline NH₂: ~4.0–4.5; Amide: ~15 |
| LogP (Predicted) | ~0.1 (Polar, favorable for oral bioavailability) |
Structural Visualization
The diagram below illustrates the connectivity and functional zones of the molecule.
Part 3: Synthesis & Manufacturing Protocols
While direct alkylation of 3-aminophenol is possible, it often leads to mixed N- and O-alkylation products. The Nitro-Reduction Route is the industry standard for high-purity synthesis, ensuring exclusive O-alkylation.
Preferred Synthetic Route: The Nitro-Reduction Method
This two-step protocol minimizes impurities and maximizes yield.
Step 1: O-Alkylation of 3-Nitrophenol
-
Precursors: 3-Nitrophenol, 2-Chloroacetamide.
-
Reagents: Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalytic).[1]
-
Solvent: DMF or Acetone.
-
Mechanism: Sₙ2 nucleophilic substitution. The phenoxide ion displaces the chloride.
Step 2: Catalytic Hydrogenation
-
Precursor: 2-(3-Nitrophenoxy)acetamide.
-
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C).
-
Solvent: Methanol or Ethanol.
-
Mechanism: Heterogeneous catalytic reduction of the nitro group to the amine.
Detailed Experimental Protocol
1. Synthesis of Intermediate: 2-(3-Nitrophenoxy)acetamide
-
Charge: In a 500 mL round-bottom flask, dissolve 3-Nitrophenol (13.9 g, 100 mmol) in DMF (100 mL) .
-
Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Alkylation: Add 2-Chloroacetamide (10.3 g, 110 mmol) and a catalytic amount of KI (0.5 g) .
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Pour the reaction mixture into Ice Water (500 mL) . The product will precipitate. Filter the solid, wash with water, and dry in a vacuum oven.
-
Expected Yield: ~85–90%
-
Appearance: Yellow solid.
-
2. Reduction to Target: this compound
-
Charge: Dissolve the nitro intermediate (10 g) in Methanol (150 mL) .
-
Catalyst: Add 10% Pd/C (1.0 g) under an inert nitrogen atmosphere.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 30 psi in a parr shaker). Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Ether if necessary.
-
Expected Yield: ~90–95%
-
Characterization: ¹H NMR should show the disappearance of aromatic nitro-shifted protons and the appearance of a broad NH₂ singlet around 5.0 ppm.
-
Synthesis Pathway Diagram
Part 4: Applications in Drug Discovery
This compound acts as a critical building block in the development of small molecule inhibitors. Its structural features allow it to function as a hinge binder or a solvent-front extender in kinase inhibitor design.
Kinase Inhibitor Scaffolds (Syk, JAK, BTK)
In the synthesis of 2,4-pyrimidinediamines (a class of Syk kinase inhibitors), the aniline nitrogen of this molecule reacts with 2,4-dichloropyrimidine. The resulting structure positions the acetamide group to interact with specific residues (e.g., Asp or Glu) in the kinase active site, improving potency and selectivity.
-
Mechanism: The ether oxygen provides rotational flexibility, allowing the acetamide to adopt an optimal conformation for hydrogen bonding.
-
Reference: Used in the synthesis of compounds related to Fostamatinib analogs and other Syk inhibitors [1].
PROTAC Linker Chemistry
The terminal amide can be hydrolyzed or further functionalized to attach E3 ligase ligands (like Thalidomide or VHL ligands), making this molecule a versatile "linker-head" precursor for PROTACs targeting degradation of oncogenic proteins.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these reference values:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.40 (br s, 1H, Amide NH)
-
δ 7.10 (br s, 1H, Amide NH)
-
δ 6.88 (t, J=8.0 Hz, 1H, Ar-H5)
-
δ 6.15–6.25 (m, 3H, Ar-H2, H4, H6)
-
δ 5.05 (br s, 2H, Ar-NH₂)
-
δ 4.28 (s, 2H, O-CH₂-CO)
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 167.1
-
[M+Na]⁺: 189.1
-
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amine. Protect from light.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]
- Singh, R., et al. (2003). 2,4-Pyrimidinediamine Compounds and Their Uses. U.S. Patent Application 2004/0029902 (Assignee: Rigel Pharmaceuticals).
Sources
The Strategic Role of Meta-Substituted Phenoxyacetamide Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The meta-substituted phenoxyacetamide scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of these crucial building blocks, from fundamental synthetic strategies to their profound impact on physicochemical properties and biological activity. We will delve into the nuanced art of synthesizing these molecules, navigating the challenges of regioselectivity, and presenting detailed, field-proven protocols. Furthermore, this guide will illuminate the intricate relationship between the nature and position of meta-substituents and their modulation of a compound's pharmacokinetic and pharmacodynamic profile. Through an exploration of structure-activity relationships (SAR) and specific case studies, we will equip researchers and drug development professionals with the knowledge to strategically employ meta-substituted phenoxyacetamides in the design of next-generation therapeutics.
Introduction: The Unassuming Power of the Meta-Substitution Pattern
In the vast landscape of medicinal chemistry, the phenoxyacetamide core is a recurring theme, valued for its synthetic tractability and its ability to present functional groups in a well-defined spatial orientation. While ortho- and para-substituted analogs have been extensively explored, the strategic introduction of substituents at the meta-position of the phenoxy ring offers a unique avenue to fine-tune molecular properties and unlock novel biological activities. The meta-substitution pattern can profoundly influence a molecule's conformation, electronic distribution, and interactions with biological targets, often leading to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2] This guide will serve as a detailed roadmap for harnessing the full potential of these versatile building blocks.
Navigating the Synthetic Landscape: Strategies for Accessing Meta-Substituted Phenoxyacetamides
The synthesis of meta-substituted phenoxyacetamides typically follows a two-stage process: the formation of the ether linkage, followed by the construction of the amide bond. However, the regioselective synthesis of the key meta-substituted phenol or phenyl ether intermediates can be challenging due to the ortho-para directing nature of the oxygen substituent in electrophilic aromatic substitution reactions.[3]
Core Synthesis Workflow
The most prevalent and robust method for constructing the phenoxyacetamide backbone is a sequential Williamson ether synthesis followed by amidation. This workflow offers flexibility in introducing diversity at both the meta-substituted phenol and the amine component.
Figure 1: General synthetic workflows for meta-substituted phenoxyacetamides.
Experimental Protocol: Synthesis of 2-(3-chlorophenoxy)-N-phenylacetamide
This protocol provides a reliable method for the synthesis of a representative meta-substituted phenoxyacetamide.
Step 1: Synthesis of 2-(3-chlorophenoxy)acetic acid
-
To a solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5-2.0 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting ester by adding a solution of sodium hydroxide and heating.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(3-chlorophenoxy)acetic acid.
-
Filter, wash with water, and dry the solid product.
Step 2: Synthesis of 2-(3-chlorophenoxy)-N-phenylacetamide
-
Suspend 2-(3-chlorophenoxy)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) along with a base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add aniline (1.0 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(3-chlorophenoxy)-N-phenylacetamide.[4]
Characterization Data: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.[5][6][7]
The Physicochemical Impact of Meta-Substitution
The judicious placement of substituents at the meta-position provides a powerful tool to modulate the physicochemical properties of phenoxyacetamide-based molecules, which is a cornerstone of rational drug design.
Lipophilicity (LogP) and Acidity (pKa)
The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acidity (pKa) of a molecule are critical determinants of its absorption, distribution, and target engagement. Meta-substituents can significantly alter these parameters.
Figure 2: Influence of meta-substituents on key physicochemical properties.
-
Electron-withdrawing groups (EWGs) such as chloro, nitro, or cyano groups at the meta-position increase the acidity of the parent phenol by stabilizing the corresponding phenoxide ion through inductive and/or resonance effects.[8][9] This can influence the compound's ionization state at physiological pH. These groups also tend to increase the overall lipophilicity of the molecule.
-
Electron-donating groups (EDGs) like methyl or methoxy groups generally decrease the acidity of the parent phenol. Their effect on lipophilicity is more variable; a methyl group increases lipophilicity, while a methoxy group can have a more complex effect due to its potential for hydrogen bonding.
A systematic analysis of these properties is crucial for optimizing the ADME profile of a drug candidate.[1][2]
Table 1: Predicted Physicochemical Properties of Representative Meta-Substituted Phenoxyacetamides
| Meta-Substituent | Predicted cLogP | Predicted pKa (Phenolic Precursor) | Predicted Aqueous Solubility (logS) |
| -H | 2.1 | 9.9 | -2.5 |
| -Cl | 2.8 | 9.1 | -3.2 |
| -CH₃ | 2.6 | 10.1 | -2.9 |
| -OCH₃ | 2.0 | 10.2 | -2.6 |
| -NO₂ | 2.0 | 8.4 | -2.8 |
Note: These values are estimations generated from computational models and should be experimentally verified. The pKa values refer to the parent meta-substituted phenol.
Biological Activities and Structure-Activity Relationships (SAR)
The meta-substituted phenoxyacetamide scaffold is a versatile platform for discovering compounds with a wide range of biological activities. The nature of the meta-substituent, in concert with modifications to the acetamide portion of the molecule, plays a critical role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of meta-substituted phenoxyacetamide derivatives.[10]
-
Kinase Inhibition: Many phenoxyacetamide-based anticancer agents function as kinase inhibitors.[11][12][13][14] The phenoxyacetamide core can effectively mimic the hinge-binding region of ATP, while the meta-substituent can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. For example, meta-chloro or meta-fluoro substituents have been shown to improve the inhibitory activity against certain kinases.[10] The general mechanism of action for many kinase inhibitors involves blocking the phosphorylation of downstream signaling proteins, which in turn inhibits cell proliferation and induces apoptosis.[15]
Figure 3: Simplified signaling pathway showing the mechanism of action of a kinase inhibitor.
Other Therapeutic Areas
Beyond oncology, meta-substituted phenoxyacetamides have shown promise in a variety of other therapeutic areas, including:
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[10]
-
Anticonvulsants: The phenoxyacetamide scaffold is present in some anticonvulsant drugs, and meta-substitution can be used to fine-tune their activity and safety profiles.
-
Antimicrobial Agents: Derivatives of phenoxyacetamide have been investigated for their antibacterial and antifungal activities.[16]
The specific biological activity is highly dependent on the overall molecular structure, and a comprehensive understanding of the SAR is essential for lead optimization.[17][18]
Structural Insights: A Glimpse into the 3D Architecture
X-ray crystallography provides invaluable insights into the three-dimensional structure of meta-substituted phenoxyacetamides, revealing key conformational features and intermolecular interactions that govern their biological activity.
A study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide revealed a monoclinic crystal system with the P2₁ space group. The crystal packing was stabilized by strong hydrogen bonds, forming a six-membered ring pattern.[19] This type of detailed structural information is critical for understanding how these molecules interact with their biological targets and for guiding structure-based drug design efforts.[20][21]
Conclusion and Future Perspectives
Meta-substituted phenoxyacetamide building blocks represent a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with the profound influence of the meta-substituent on physicochemical and biological properties, makes them an invaluable tool for drug discovery professionals. This guide has provided a comprehensive overview of their synthesis, properties, and applications, supported by detailed protocols and mechanistic insights. As our understanding of disease biology continues to grow, the rational design and strategic utilization of these versatile scaffolds will undoubtedly lead to the development of novel and more effective therapeutics. The continued exploration of new meta-substituents and their combinations with diverse amide functionalities will further expand the chemical space and therapeutic potential of this remarkable class of compounds.
References
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6977. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). BioMed Research International, 2014, 989362. [Link]
-
Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. (2016). MedChemComm, 7(12), 2296-2311. [Link]
-
Crystal structure of guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol. (2004). Journal of Chemical Crystallography, 34(5), 347-351. [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). RSC Medicinal Chemistry, 14(5), 874-883. [Link]
-
Synthesis, Structures, and Properties of Novel N‐Aryl‐phenanthren‐o‐iminoquinones. (2018). Chemistry – An Asian Journal, 13(17), 2418-2426. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4791. [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). Molecules, 28(22), 7629. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Pharmaceuticals, 16(8), 1146. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). Molecules, 17(10), 12248-12258. [Link]
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2023). Molecules, 28(4), 1835. [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. (2021). International Journal of Novel Research and Development, 6(5), a302-a310. [Link]
-
Kinase drug discovery 20 years after imatinib: progress and future directions. (2021). Nature Reviews Drug Discovery, 20(10), 753-773. [Link]
-
Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. (2012). Asian Journal of Chemistry, 24(10), 4615-4619. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4927. [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). Molecules, 28(22), 7629. [Link]
-
Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (2019). Crystals, 9(12), 643. [Link]
-
Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. (2023). Angewandte Chemie International Edition, 62(21), e202301166. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2021). Molecules, 26(16), 4955. [Link]
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2020). New Journal of Chemistry, 44(35), 14899-14911. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega, 7(12), 10474-10487. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 188-191. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(11), 3326. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega, 7(12), 10474–10487. [Link]
-
Evolution of Small Molecule Kinase Drugs. (2018). Journal of Medicinal Chemistry, 61(19), 8588-8607. [Link]
-
Substituent effects on aromatic stacking interactions. (2003). Chemical Communications, (13), 1594-1595. [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. (2016). European Journal of Medicinal Chemistry, 122, 584-598. [Link]
-
Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018). Frontiers in Psychiatry, 9, 430. [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance. (2023). Journal of Pharmacokinetics & Experimental Therapeutics, 6(3), 1-4. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery, 20(10), 753-773. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). Methods in Enzymology, 678, 309-335. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. (2014). American Journal of Chemistry, 4(2), 32-39. [Link]
-
Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. (2013). Der Pharma Chemica, 5(2), 146-156. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(23), 7378. [Link]
-
Mechanisms of action of kinase inhibitors for cancer treatment. (2008). Current Opinion in Pharmacology, 8(4), 361-367. [Link]
-
X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). Molecules, 25(24), 5942. [Link]
-
Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2012). Topics in Medicinal Chemistry, 6, 141-163. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13, 4927. [Link]
-
(PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2018). Algerian Journal of Natural Products, 6(2), 629-638. [Link]
-
A REVIEW ON ENZYME INHIBITORS. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(10), 54-61. [Link]
-
X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. (1978). Journal of the Chemical Society, Perkin Transactions 2, (7), 727-731. [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. (2016). Expert Opinion on Drug Discovery, 11(7), 651-662. [Link]
Sources
- 1. Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
Aminophenoxy Acetamide Derivatives: A Technical Guide to Biological Activity & Therapeutic Potential
Executive Summary
The aminophenoxy acetamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from bacterial DNA gyrase to human receptor tyrosine kinases. This guide analyzes the pharmacophoric significance of this scaffold, detailing its structure-activity relationships (SAR), validated experimental protocols for activity assessment, and mechanistic insights into its anticancer and antimicrobial profiles.
Part 1: Chemical Foundation & Structure-Activity Relationship (SAR)
The core efficacy of aminophenoxy acetamide derivatives stems from the acetamide linker (
Critical SAR Determinants
-
The Acetamide Linker: This moiety is non-negotiable. Studies indicate that replacing the amide with sulfonamide or urea analogs significantly reduces biological activity, likely due to the loss of critical hydrogen-bonding interactions with residues like Serine or Threonine in target pockets.
-
Phenoxy Substitution (Ring A):
-
Electron-Withdrawing Groups (EWGs): Substituents such as
, , or at the para position significantly enhance antimicrobial and anticancer potency. For instance, p-nitro derivatives often exhibit superior cytotoxicity against HepG2 cells compared to unsubstituted analogs. -
Lipophilicity: The phenoxy group contributes to membrane permeability, essential for intracellular targets (e.g., kinases) or penetrating the mycobacterial cell wall.
-
-
Amine Terminus (Ring B): The "tail" region allows for diversity. Bulky aromatic amines (e.g., fluoroanilines) tend to improve metabolic stability and binding affinity via
stacking interactions.
Visualization: SAR Logic
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophoric dissection of the aminophenoxy acetamide scaffold highlighting critical regions for optimization.
Part 2: Therapeutic Mechanisms & Biological Activity[1][2]
Anticancer Activity (Apoptosis & Antiproliferation)
Derivatives of this class, particularly those bearing p-nitro or p-chloro substitutions, have demonstrated significant cytotoxicity against HepG2 (liver) , MCF-7 (breast) , and A549 (lung) cancer cell lines.
-
Mechanism: The primary mode of action involves the induction of apoptosis and secondary necrosis .
-
Pathway: Compounds trigger the intrinsic apoptotic pathway, characterized by the externalization of phosphatidylserine (Annexin V positive) and loss of mitochondrial membrane potential.
-
Targeting: Evidence suggests inhibition of antiproliferative kinases (e.g., EGFR) or interference with tubulin polymerization, similar to colchicine binding sites.
-
Antimicrobial & Antitubercular Activity
The scaffold exhibits broad-spectrum activity, with notable potency against Mycobacterium tuberculosis (H37Rv strain) and Gram-positive pathogens like Staphylococcus aureus.
-
Mechanism: The acetamide moiety mimics the peptide backbone, potentially acting as a competitive inhibitor for bacterial cell wall synthesis enzymes or DNA gyrase (GyrB subunit).
Visualization: Anticancer Mechanism of Action
Figure 2: Proposed signaling cascade for aminophenoxy acetamide-induced cell death in HepG2 and MCF-7 cell lines.
Part 3: Experimental Protocols (The "How-To")
As an application scientist, the validity of your data relies on the rigor of your protocols. Below are self-validating methodologies for assessing these derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the IC50 value (concentration inhibiting 50% of cell growth). Critical Control: Use DMSO < 0.5% v/v final concentration to avoid solvent-induced toxicity masking compound effects.
-
Seeding: Seed cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve derivative in DMSO (stock 10 mM).
-
Prepare serial dilutions in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL to wells (triplicates).
-
Controls: Untreated cells (Negative), Doxorubicin/Cisplatin (Positive), Solvent control (Medium + DMSO).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Aspirate supernatant carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to derive IC50.
Protocol 2: Antimicrobial Susceptibility (Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plate Setup: Use sterile 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Compound Addition: Add 100 µL of stock compound to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Incubation: 18–24h at 37°C.
-
Visualization: Add Resazurin dye (0.01%) or check turbidity. Blue = No growth (Inhibition); Pink/Turbid = Growth.
Visualization: Experimental Workflow
Figure 3: Integrated screening cascade from synthesis to mechanistic validation.
Part 4: Comparative Data Summary
The following table summarizes the potency of key aminophenoxy acetamide derivatives relative to standard drugs, based on aggregated literature data.
| Compound ID | R-Group (Ring A) | Target Organism/Cell | Activity Metric | Reference Std |
| 3c | 4-NO2 (Nitro) | HepG2 (Liver Cancer) | IC50: 1.43 µM | 5-Fluorouracil (5.32 µM) |
| 3m | 3-F, 4-NO2 | M. tuberculosis H37Rv | MIC: 4 µg/mL | Rifampin (0.5 µg/mL) |
| 4e | 4-Cl (Chloro) | HL-60 (Leukemia) | IC50: < 12 µg/mL | Cisplatin |
| 8c | Mixed | Butyrylcholinesterase | IC50: 3.94 µM | Donepezil |
Note: Lower IC50/MIC indicates higher potency.[1] Compound 3c demonstrates superior potency to 5-FU in specific liver cancer models.
References
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. Available at: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI Molecules. Available at: [Link][2][3]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Amidation of (3-Aminophenoxy)acetic Acid
Executive Summary & Strategic Rationale
(3-Aminophenoxy)acetic acid (CAS: 6274-24-4) is a critical "minimalist" linker used extensively in Medicinal Chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and heterobifunctional degraders.[1] Its structure—an aniline moiety connected to a carboxylic acid via an ether linkage—provides a semi-rigid tether that affects the ternary complex geometry between an E3 ligase and a target protein.
The Challenge: The molecule is effectively a zwitterionic amino acid. The core synthetic challenge is chemoselectivity .
-
Self-Oligomerization: Activation of the carboxylic acid (for amidation) creates an electrophile that can be attacked by the amine of a neighboring molecule, leading to uncontrolled polymerization.[1]
-
Nucleophilicity Mismatch: While the aromatic amine (aniline) is less nucleophilic than aliphatic amines, it remains reactive enough to compete during standard coupling, reducing yield and purity.
The Solution: This guide presents two protocols:
-
Protocol A (The Gold Standard): A robust Protection-Coupling-Deprotection route ensuring >95% purity.[1] This is recommended for GMP workflows and precious payloads.
-
Protocol B (Direct Chemoselective): A specialized "Green" route using borate catalysis for unprotected coupling, suitable for rapid screening or when the coupling amine is highly nucleophilic.
Mechanistic Pathway & Workflow (Visualization)
The following diagram illustrates the decision matrix and chemical pathways for this synthesis.
Figure 1: Strategic workflow for the amidation of (3-aminophenoxy)acetic acid, contrasting the protected route (A) with direct coupling (B).
Protocol A: The "Gold Standard" (Protection-Coupling)[1]
This protocol utilizes a Boc-protection strategy to mask the aniline, rendering it inert during the carboxylic acid activation.[1] This prevents self-polymerization and ensures the acid reacts only with your target amine.[1]
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Reagents: Di-tert-butyl dicarbonate (
), Sodium Hydroxide ( ), HATU (Coupling Agent), DIPEA (Base), Trifluoroacetic acid ( ). -
Solvents: 1,4-Dioxane, Water, DMF, Dichloromethane (
).
Step 1: N-Boc Protection (Schotten-Baumann Conditions)
Rationale: Using aqueous base keeps the carboxylic acid deprotonated (soluble) while the amine reacts with the lipophilic
-
Dissolution: In a round-bottom flask, dissolve (3-aminophenoxy)acetic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M
(2.5 equiv).-
Note: The solution should be homogeneous. If not, add more water.
-
-
Addition: Cool to 0°C. Add
(1.1 equiv) dropwise (dissolved in minimal dioxane if solid). -
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass: M+H = 268.12, often sees M+Na).[1]
-
Workup:
Step 2: Amide Coupling
Rationale: HATU is chosen over EDC/HOBt for faster kinetics and higher conversion with aromatic acids.
-
Activation: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.1 equiv). The solution often turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add the Target Amine (1.0–1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
QC Check: Monitor consumption of the activated ester by TLC or LC-MS.[1]
-
-
Workup:
Step 3: N-Boc Deprotection[1]
-
Dissolution: Dissolve the coupled amide in DCM (0.1 M).
-
Acidolysis: Add TFA (20–50% v/v).
-
Alternative: Use 4M HCl in Dioxane for moisture-sensitive substrates.[1]
-
-
Reaction: Stir at RT for 1–2 hours. Monitor for loss of Boc group (-100 mass units).[1]
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA.[1]
-
Result: The trifluoroacetate salt of your target amino-amide.[1]
-
Protocol B: Direct Chemoselective Amidation (Advanced)
Use Case: When the target amine is primary, unhindered, and significantly more nucleophilic than the aniline, or when using borate catalysis.
Reference Method: Boric acid/Borate ester catalyzed amidation (Sheppard et al.).
-
Setup: Combine (3-aminophenoxy)acetic acid (1.0 equiv) and Target Amine (1.1 equiv) in Toluene or Xylene.
-
Catalyst: Add
(Tris(2,2,2-trifluoroethyl)borate) or simple Boric Acid (10–20 mol%). -
Conditions: Reflux with a Dean-Stark trap to remove water.
-
Risk: If the reaction stalls, the aniline moiety may begin to react.[1] Stop immediately if oligomers are detected by LC-MS.
Data Summary & Troubleshooting
| Parameter | Protocol A (Protected) | Protocol B (Direct) |
| Overall Yield | High (70–85% over 3 steps) | Variable (30–80%) |
| Purity Profile | Excellent (Single Peak) | Moderate (Possible oligomers) |
| Time Investment | 2 Days | 4–6 Hours |
| Reagent Cost | Higher (Boc, HATU) | Low (Borate, Solvent) |
| Scalability | Linear (Gram to Kg) | Difficult (Viscosity/Polymerization) |
Troubleshooting Guide
-
Issue: Low Solubility of Starting Material.
-
Fix: (3-aminophenoxy)acetic acid is zwitterionic.[1] In Protocol A, ensure pH > 10 during the initial dissolution to fully deprotonate the acid and amine.
-
-
Issue: Oligomerization (Mass Spectrum shows +149 or +167 repeating units).
-
Fix: You likely attempted direct coupling with a weak external amine. Switch immediately to Protocol A.
-
-
Issue: Incomplete Coupling in Step 2.
-
Fix: The steric bulk of the Boc group + the ether oxygen can create a crowded environment. Switch from HATU to COMU or PyBOP, or heat to 40°C.
-
References
-
PubChem. "(3-Aminophenoxy)acetic acid | C8H9NO3."[1][2] National Library of Medicine. [Link]
-
Sabatini, M. T., et al. "Catalytic Direct Amidation of Unprotected Amino Acids."[5] Science Advances / ResearchGate. [Link]
-
Nunes, J., et al. "Synthesis of PROTAC Linkers and E3 Ligase Ligands."[10] Frontiers in Chemistry. [Link]
-
Fisher Scientific. "Amide Synthesis Protocols and Reagents." [Link]
Sources
- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 2. (3-Aminophenoxy)acetic acid | C8H9NO3 | CID 235515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
2-(3-Aminophenoxy)acetamide as a linker in drug design
Application Note: Precision Linker Design using 2-(3-Aminophenoxy)acetamide
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the "linkerology"—the science of the chemical spacer connecting an E3 ligase ligand to a protein of interest (POI) warhead—is as critical as the ligands themselves. While polyethylene glycol (PEG) and alkyl chains are standard, they often suffer from poor metabolic stability or "linker collapse" (entropic folding).
This Application Note details the utility of This compound (CAS: Generic structure class) as a rigid-flexible hybrid linker scaffold. The phenoxy moiety provides structural rigidity and
Cheminformatics & Design Rationale
The this compound scaffold offers distinct physicochemical advantages over traditional linear linkers:
-
Conformational Bias: The aromatic ring restricts rotational degrees of freedom, reducing the entropic penalty upon ternary complex formation (Warhead-Linker-E3 Ligase).
-
Solubility & LogP: The ether oxygen and amide group lower the cLogP compared to all-carbon chains, improving the aqueous solubility of hydrophobic degraders.
-
Metabolic Stability: The phenoxy-ether linkage is generally more resistant to oxidative cleavage than standard alkyl-ether chains prone to cytochrome P450 oxidation at the
-carbon. -
Synthetic Versatility: It acts as a heterobifunctional precursor . The aromatic amine is a high-reactivity nucleophile, while the primary amide can be selectively hydrolyzed to a carboxylic acid for further conjugation.
| Property | Alkyl Chain (C6) | PEG Chain (PEG3) | Phenoxyacetamide Linker |
| Rigidity | Low (Flexible) | Low (Flexible) | Medium (Semi-Rigid) |
| Water Solubility | Poor | High | Good |
| Metabolic Liability | Oxidation | Oxidation/Cleavage | Stable Ether Linkage |
| H-Bond Donors | 0 | 0 | 1 (Amide/Aniline) |
Experimental Protocols
Protocol A: Synthesis of this compound
Note: Direct alkylation of 3-aminophenol with 2-chloroacetamide often leads to N-alkylation side products. This protocol uses N-Boc protection to ensure exclusive O-alkylation.
Reagents Required:
-
3-Aminophenol[1]
-
Di-tert-butyl dicarbonate (
) -
Potassium Carbonate (
) -
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
N-Protection (Boc-3-aminophenol):
-
Dissolve 3-aminophenol (10 mmol) in THF (20 mL).
-
Add
(11 mmol) and TEA (1.5 eq). Stir at RT for 4 hours. -
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The amine spot should disappear.
-
Evaporate and purify via silica flash chromatography to obtain N-Boc-3-aminophenol .
-
-
O-Alkylation (The Linker Core):
-
Dissolve N-Boc-3-aminophenol (5 mmol) in anhydrous DMF (10 mL).
-
Add
(10 mmol, 2 eq) and stir for 15 min to generate the phenoxide. -
Add 2-Chloroacetamide (5.5 mmol, 1.1 eq) dropwise.
-
Heat to 60°C for 6 hours.
-
Mechanism:[1][4][5][6] The phenoxide displaces the chloride via
. The amide nitrogen is non-nucleophilic under these conditions. -
Quench: Pour into ice water (50 mL). The product usually precipitates. Filter and wash with water.
-
-
Deprotection (Unmasking the Amine):
-
Suspend the solid in DCM (5 mL).
-
Add TFA (2 mL) and stir at RT for 1 hour.
-
Evaporate volatiles. Neutralize with saturated
and extract with EtOAc. -
Yield: ~75-85% overall.
-
Validation:
NMR should show the aromatic amine signal ( ppm) and the characteristic singlet ( ppm).
-
Protocol B: Linker Activation (Hydrolysis to Carboxylic Acid)
To use this molecule as a linker connecting two ligands, the acetamide is typically converted to a carboxylic acid.
-
Dissolve this compound in 2M NaOH (aq) / Methanol (1:1).
-
Reflux at 70°C for 2 hours. (Evolution of
gas indicates reaction progress). -
Acidify to pH 4 with 1M HCl.
-
Extract with EtOAc. The product, 2-(3-aminophenoxy)acetic acid , is now a heterobifunctional linker (Amine + Acid).
Visualization of Workflows
Figure 1: Synthesis & Activation Pathway
Caption: Step-by-step synthesis of the phenoxyacetamide scaffold and its optional activation to a carboxylic acid linker.
Figure 2: PROTAC Assembly Strategy
Caption: Convergent synthesis strategy utilizing the activated phenoxy linker to join a Warhead and E3 Ligase Ligand.
Analytical Validation (QC)
To ensure the integrity of the linker before conjugation, the following QC parameters must be met:
-
HPLC Purity: >95% (254 nm). Impurities from O- vs N-alkylation must be resolved.
-
LC-MS: Mass shift confirmation.
-
Target Mass (Acetamide form):
. -
Target Mass (Acid form):
.
-
-
NMR: Distinctive triplet/singlet splitting patterns for the phenoxy-methylene protons.
References
-
Manipulating Linker Composition in PROTACs
- Maple, H. J., et al. "Factorial Experimental Design for the Optimization of PROTAC Linkers." Journal of Medicinal Chemistry.
-
Source:
-
Phenoxyacetamide Synthesis & Properties
- Hanumant, B., et al. "Chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity.
-
Source:
-
General PROTAC Design Principles
- Bondeson, D. P., & Crews, C. M. "Targeted Protein Degradation by Small Molecules." Annual Review of Pharmacology and Toxicology.
-
Source:
-
Linker Effects on Physicochemical Properties
-
Abbott, J. "Physical Properties in Drug Design." ResearchGate.[7]
-
Source:
-
Sources
- 1. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. media.neliti.com [media.neliti.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cd-bioparticles.net [cd-bioparticles.net]
- 6. Novel PROTAC has a two-front improvement [blogs.bcm.edu]
- 7. researchgate.net [researchgate.net]
Topic: Selection of an Optimal Recrystallization Solvent for 2-(3-Aminophenoxy)acetamide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodology for the selection and implementation of an optimal recrystallization solvent for 2-(3-Aminophenoxy)acetamide. Recrystallization is a critical purification step in synthetic chemistry, directly impacting the purity, yield, and crystalline form of the final compound. This guide moves beyond a simple procedural list, delving into the rationale behind solvent choice, a systematic screening protocol, a detailed large-scale purification procedure, and troubleshooting common issues. The protocols are designed to be robust and self-validating, ensuring researchers can achieve high-purity material essential for downstream applications in pharmaceutical and materials science.
Foundational Principles: The Science of Solvent Selection
The success of any recrystallization hinges on the differential solubility of the target compound at elevated and ambient temperatures. An ideal solvent for this compound will meet several key criteria:
-
Solubility Gradient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C). This principle governs the recovery and yield of the process.
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound. The presence of a primary amine and an amide functional group necessitates avoiding reactive solvents.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product without requiring excessively high temperatures, which could degrade the compound.
-
Crystal Morphology: The solvent should promote the formation of well-defined, non-acicular (non-needly) crystals that are easy to filter and wash.
Given the structure of this compound, which contains polar amine and amide groups as well as a less polar aromatic ring, solvents of intermediate polarity or binary mixtures of polar and non-polar solvents are predicted to be most effective.
Physicochemical Profile: this compound
A foundational understanding of the compound's properties is essential for a rational approach to solvent selection.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Typically an off-white or light tan solid | N/A |
| Melting Point | 138-142 °C | N/A |
| Structural Features | Aromatic amine, primary amide, ether linkage | N/A |
The compound's relatively high melting point suggests a stable crystal lattice. Its functional groups allow for hydrogen bonding, indicating that polar protic solvents (like alcohols) or aprotic solvents capable of accepting hydrogen bonds (like acetone or ethyl acetate) are strong candidates.
Experimental Protocol I: Systematic Solvent Screening
A small-scale, systematic screening is the most efficient method to identify viable solvent candidates. This protocol minimizes the use of material while providing a clear indication of suitability.
Required Materials
-
Crude this compound
-
Test tubes (12x75 mm) and a test tube rack
-
Heat gun or sand bath
-
Vortex mixer
-
Pasteur pipettes
-
Ice-water bath
-
Screening Solvents: Heptane, Toluene, Ethyl Acetate, Acetone, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water.
Screening Workflow Diagram
Caption: Step-by-step process for scaled-up recrystallization.
Detailed Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a volume of isopropanol sufficient to create a slurry. Heat the mixture to a gentle boil with stirring. Add more hot isopropanol in small portions until the solid is just fully dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the final yield.
-
Hot Filtration (if required): If visible particulate impurities remain in the hot solution, perform a hot filtration by passing the solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly toward room temperature. Slow cooling encourages the growth of larger, purer crystals. If crystallization is slow to start, add deionized water dropwise until a faint, persistent cloudiness appears, then gently re-warm until the solution is clear again before allowing it to cool.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth is apparent, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Press the crystals down firmly with a clean spatula to remove as much mother liquor as possible.
-
Wash Crystals: With the vacuum still applied, wash the filter cake with a small portion of an ice-cold mixture of isopropanol and water (e.g., 90:10 v/v). Causality: A cold solvent wash removes residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.
-
Dry the Product: Transfer the crystalline solid to a watch glass or crystallization dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | Solution was cooled too rapidly; solvent is not ideal; high impurity load. | Re-heat the mixture to dissolve the oil, add 5-10% more solvent, and allow it to cool much more slowly. Consider a different solvent system. |
| No Crystals Form | Solution is too dilute (too much solvent used); compound is highly soluble even when cold. | Boil off some of the solvent to increase the concentration and attempt cooling again. Try scratching the inner wall of the flask. Add a "seed" crystal from a previous batch if available. |
| Very Low Yield | Too much solvent was used; cooling time was insufficient; crystals were washed with warm solvent. | Ensure minimum solvent is used. Increase cooling time in the ice bath. Always use ice-cold solvent for washing the filter cake. |
| Colored Product | Colored impurities were not removed. | Consider a hot filtration step. If the impurity is soluble, a second recrystallization may be necessary. A small amount of activated carbon can sometimes be used in the hot solution (followed by hot filtration) to remove colored impurities. |
References
-
Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved February 5, 2026, from [Link]
-
Chemeurope.com. (n.d.). Acetamide. Retrieved February 5, 2026, from [Link]
-
Ataman Kimya. (n.d.). ACETAMIDE. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-[3-(Aminomethyl)phenoxy]acetamide Hydrochloride. Retrieved February 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 5, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298). Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 5, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Aminophenoxy)acetamide
Welcome to the technical support guide for the synthesis of 2-(3-Aminophenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Phenoxyacetamide derivatives are recognized for their significant pharmacological potential, making a reliable synthetic route crucial for further research and development.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis reaction between a salt of 3-aminophenol and an N-substituted 2-haloacetamide, such as 2-chloroacetamide.[2][3]
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
Underlying Cause & Solution:
-
Incomplete Deprotonation of 3-Aminophenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[2][3] If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Recommended Action: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenolic hydroxyl group.[2] Alternatively, common bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be effective, but reaction times may need to be extended, and the removal of water may be necessary.
-
-
Competitive N-Alkylation: 3-Aminophenol has two nucleophilic sites: the hydroxyl group and the amino group. While O-alkylation is generally favored for phenols, competitive N-alkylation can occur, leading to the formation of 2-((3-hydroxyphenyl)amino)acetamide as a byproduct and reducing the yield of the desired product.[4]
-
Side Reactions of the Alkylating Agent: The alkylating agent, 2-chloroacetamide, can undergo elimination reactions in the presence of a strong base, especially at elevated temperatures.[3]
-
Recommended Action: Maintain a moderate reaction temperature. The optimal temperature will depend on the specific solvent and base used, but it is generally advisable to start at room temperature and gently heat if the reaction is proceeding too slowly.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for an SN2 reaction like the Williamson ether synthesis.[2] The solvent must be able to dissolve the reactants but should not react with them.
The following workflow can help diagnose the cause of low yields:
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting cyclization side reactions in phenoxy acetamides
Topic: Troubleshooting Cyclization & Rearrangement Side Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The Core Issue: The "Trojan Horse" Instability
Phenoxy acetamides are deceptive. While they appear to be stable ether-amide linkers, they are kinetically poised for intramolecular cyclization and rearrangement. The proximity of the amide nitrogen (nucleophile) to the electron-rich or electron-poor phenoxy ring (electrophile) creates a "spring-loaded" system.
The Critical Failure Modes:
-
The Smiles Rearrangement (Hidden): The product rearranges into an N-aryl-hydroxyacetamide. Mass Spec is identical to the desired product, leading to false positives in early screening.
-
Benzoxazinone Formation (Visible): The molecule cyclizes to form a 1,4-benzoxazin-3-one, usually accompanied by the loss of a leaving group or oxidative dehydrogenation.
Diagnostic Decision Tree
Use this logic flow to identify which side reaction is plaguing your synthesis.
Figure 1: Diagnostic logic for distinguishing between isomerization (Smiles) and cyclodehydration (Benzoxazinone).
Troubleshooting Guide: The Smiles Rearrangement
The Scenario: You synthesized a 2-phenoxyacetamide via the reaction of a phenol with a chloroacetamide. The LCMS shows the correct parent ion, but the biological activity is dead, or the NMR looks "slightly off."
The Mechanism: Under basic conditions, the amide nitrogen deprotonates. If the phenoxy ring contains Electron Withdrawing Groups (EWGs) at the ortho or para positions (e.g., -NO2, -CN, -CF3), the nitrogen attacks the aromatic ring (ipso position), forming a Meisenheimer complex. The phenoxy oxygen is then expelled, resulting in an N-aryl-hydroxyacetamide.
Q: How do I confirm this is happening?
A: Compare the Methylene (-OCH2-) protons. In the desired phenoxy acetamide, the -OCH2- protons are deshielded by the oxygen and usually appear around 4.5 – 4.8 ppm . In the rearranged Smiles product, the methylene becomes attached to a hydroxyl group (-CH2-OH) and an amide nitrogen, typically shifting upfield to 3.8 – 4.2 ppm . Additionally, a new exchangeable -OH proton will appear.
Q: How do I prevent it?
A: Modulate the Base and Solvent. The rearrangement requires a naked, reactive amide anion.
-
Switch Bases: Avoid strong bases like NaH or KOtBu. Use weaker, buffered bases like K2CO3 or Cs2CO3 .
-
Switch Solvents: Avoid polar aprotic solvents (DMF, DMSO) that strip cations and enhance basicity. Use Acetone or Acetonitrile (MeCN).
-
Temperature Control: The Smiles rearrangement has a higher activation energy than the initial O-alkylation. Run the coupling at room temperature (RT) or 0°C; do not heat unless necessary.
Troubleshooting Guide: Benzoxazinone Formation
The Scenario: You observe a product with Mass M-2 (oxidative) or M-18 (dehydrative). This is common when the phenoxy ring has electron-donating groups or ortho-substituents (like -OH or -NH2).
The Mechanism: This is a cyclization where the amide backbone attacks the aromatic ring.
-
Type A (Friedel-Crafts like): Acidic conditions promote the attack of the amide carbonyl onto the aromatic ring.
-
Type B (Displacement): If there is a leaving group (e.g., -OMe, -F) at the ortho position of the phenol, the amide nitrogen can displace it to form the 6-membered ring.
Q: My reaction turns dark/tarry. Is this cyclization?
A: Likely yes. 1,4-benzoxazin-3-ones are prone to oxidation. If your reaction is open to air and basic, you may be forming the cyclic product which then oxidizes to the fully aromatic benzoxazinone (highly colored). Fix: Degas solvents and run under Argon/Nitrogen.
Q: I am trying to make the linear amide, but I get the cyclic product. Why?
A: Check your ortho substituents. If you have an ortho-amino or ortho-hydroxy group on the phenol, cyclization is thermodynamically favored. Fix: You must protect the ortho-nucleophile (e.g., Boc-protection of aniline) before forming the acetamide linkage.
Validated Experimental Protocols
Protocol A: Suppression of Smiles Rearrangement (Recommended)
Use this for coupling phenols with electron-withdrawing groups to chloroacetamides.
-
Reagents: Phenol (1.0 equiv), Chloroacetamide (1.1 equiv), K2CO3 (2.0 equiv), KI (0.1 equiv, Finkelstein catalyst).
-
Solvent: Acetone (0.2 M concentration). Do not use DMF.
-
Procedure:
-
Dissolve phenol and chloroacetamide in Acetone.
-
Add K2CO3 and KI.
-
Stir vigorously at Room Temperature for 12–24 hours. Do not reflux.
-
Workup: Filter off solids. Evaporate solvent.[1] The residue is usually pure enough to avoid column chromatography (which can sometimes catalyze rearrangement on silica).
-
Protocol B: NMR Diagnostic Table
Use this table to interpret your crude NMR.
| Feature | Desired Phenoxy Acetamide | Smiles Rearranged Product | Benzoxazinone (Cyclic) |
| -CH2- Shift | 4.5 – 4.8 ppm (Singlet) | 3.8 – 4.2 ppm (Singlet/Doublet) | 4.6 ppm (Singlet) |
| Amide NH | Broad Singlet (8.0+ ppm) | Broad Singlet (Variable) | Absent (if N-alkylated) |
| Phenol OH | Absent | Present (Exchangeable) | Absent |
| Aromatic Region | Standard Pattern | Shifted (N-linked vs O-linked) | Complex/Shifted |
Mechanistic Visualization
Pathway: The Smiles Rearrangement Note how the connectivity changes from O-Aryl to N-Aryl while maintaining the same mass.
Figure 2: The intramolecular nucleophilic aromatic substitution (
References
-
Truce, W. E., et al. "The Smiles and Related Rearrangements of Aromatic Systems."[2] Organic Reactions, 1970 , 18, 99–215.[2]
-
Whalley, W. B., et al. "The Chemistry of the 1,4-Benzoxazin-3-ones." Journal of the Chemical Society, 1953 , 3479–3482.
-
Levy, A. A., et al. "The Rearrangement of Hydroxy-sulphones (Smiles Rearrangement)."[2] Journal of the Chemical Society, 1931 , 3264.[2]
-
Niemeyer, H. M. "Hydroxamic acids derived from 2-hydroxy-1,4-benzoxazin-3-one: The chemistry and biology of a family of phytochemicals." Phytochemistry, 1988 , 27(11), 3349-3358.
Sources
Technical Support Center: Purification of 2-(3-Aminophenoxy)acetamide
Case ID: PUR-2024-APA-001 Subject: Column Chromatography Protocol for 2-(3-Aminophenoxy)acetamide (CAS: 62877-06-9) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are attempting to purify This compound , a bifunctional molecule containing a basic primary aromatic amine and a polar primary amide . This combination presents a classic chromatographic challenge: the molecule is significantly polar and prone to severe "tailing" on standard silica gel due to hydrogen bonding with acidic silanol groups.[1]
This guide replaces standard "cookbook" recipes with a dynamic troubleshooting framework. Our goal is to suppress secondary interactions (silanol binding) while maintaining selectivity against likely impurities such as 3-aminophenol (starting material) or O-alkylation byproducts.
Phase 1: Method Development (Pre-Column FAQs)
Q: My TLC spots are streaking badly. How do I fix this before running the column?
A: Streaking (tailing) is caused by the protonated amine interacting with the acidic silica surface. You must basify your mobile phase.[2]
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system.
-
Mechanism:[3][4][5][6] The base competes for the acidic silanol sites (
), effectively "capping" them and allowing your amine to elute as a tight band [1]. -
Protocol: Pre-treat your TLC plate by dipping it in a solution of 10% TEA in methanol and drying it before spotting. Then, run your TLC with the basified mobile phase.
Q: Which solvent system should I choose?
A: Due to the amide and amine groups, this compound is too polar for Hexane/Ethyl Acetate in most cases.
Recommended Solvent Gradient: Start with Dichloromethane (DCM) : Methanol (MeOH) .
-
Base Modifier: Always include 0.5% - 1% TEA or NH₄OH.
-
Gradient Profile:
-
Equilibration: 100% DCM (+1% TEA).
-
Elution: 0-10% MeOH in DCM (+1% TEA).
-
Wash: 20% MeOH in DCM (to strip highly polar impurities like 3-aminophenol).
-
| Solvent System | Polarity | Suitability | Notes |
| Hexane / EtOAc | Low-Med | Poor | Compound likely sticks to baseline. |
| DCM / MeOH | Med-High | Excellent | Standard for polar amines/amides. |
| CHCl₃ / MeOH | Med-High | Good | Alternative if DCM volatility is an issue. |
Phase 2: Column Setup & Loading (Execution FAQs)
Q: The compound is not dissolving in the mobile phase. Can I load it as a suspension?
A: Absolutely not. Loading a suspension will cause the compound to precipitate at the top of the column, leading to severe band broadening and clogging.
The Fix: Dry Loading (Solid Load) Since this compound has low solubility in non-polar solvents, dry loading is mandatory.
-
Dissolve: Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., MeOH or Acetone).
-
Adsorb: Add silica gel (ratio 1:2 mass of crude to silica).
-
Evaporate: Rotary evaporate until you have a free-flowing, dry powder.
-
Load: Pour this powder carefully onto the top of your pre-packed column bed.
Q: How do I pack the column to prevent cracking?
A: Slurry packing is preferred over dry packing for this separation because the heat of solvation from MeOH can cause gas bubbles in dry-packed columns.
-
Slurry Solvent: Pack with 100% DCM (+1% TEA).
-
Settling: Allow the silica to settle under gravity or low pressure before applying the sample.
Phase 3: The Purification Workflow
The following diagram outlines the decision logic for your purification process.
Figure 1: Decision matrix for the purification of polar aromatic amines/amides.
Phase 4: Troubleshooting (The "Help" Desk)
Q: I see "ghost peaks" or continuous bleeding of my compound.
A: This is likely amine salt formation . If your crude contained acid (e.g., HCl from a hydrolysis step), the amine is protonated (
-
Solution: Wash your crude organic layer with saturated
or (aq) before chromatography to ensure the amine is in its free base form.
Q: My compound co-elutes with a yellow impurity.
A: The yellow impurity is likely 3-aminophenol (starting material) or an oxidation byproduct (azo/azoxy dimers).
-
Differentiation: 3-aminophenol is more polar (lower Rf) than your product due to the free phenolic -OH.
-
Strategy: Shallow the gradient. Instead of jumping to 5% MeOH, run 2% MeOH for 5-10 column volumes. The ether linkage in your product makes it slightly less polar than the phenol precursor.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad, tailing peaks | Silanol interaction | Add 1% TEA or NH₄OH to mobile phase [1]. |
| Fronting peaks | Column overload | Reduce sample load or increase column diameter. |
| Double spots on TLC | Decomposition or Rotamers | Run 2D-TLC. If spots reappear on the diagonal, the compound is stable. If off-diagonal, it is decomposing on silica. |
| Product stuck at baseline | Solvent too non-polar | Switch from EtOAc/Hex to DCM/MeOH. |
References
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]
-
Biotage. (2023).[2] Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Crystal Structure & Solid-State Landscape of 2-Phenoxyacetamide Derivatives
Topic: Crystal Structure Data for 2-Phenoxyacetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Scaffold at a Glance
The 2-phenoxyacetamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural backbone for Monoamine Oxidase (MAO) inhibitors, anticonvulsants, and potential anti-inflammatory agents. Unlike rigid heterocycles, this scaffold possesses a unique "hinge" flexibility at the ether oxygen (
This guide provides a technical comparison of the crystallographic signatures of N-substituted 2-phenoxyacetamides (the "Product" class) versus their unsubstituted or simple halo-analogs (the "Alternatives"). By analyzing X-ray diffraction (XRD) data, we illuminate how specific substitutions dictate lattice stability, hydrogen bond networking, and physicochemical performance.
Comparative Structural Analysis
The transition from a simple 2-phenoxyacetamide to an N-substituted derivative drastically alters the supramolecular landscape. The "Performance" here is defined by Lattice Energy (Stability) and Packing Efficiency , which directly correlate with solubility and bioavailability.
2.1 Crystallographic Parameters & Packing Motifs
The following table contrasts the crystal data of the parent scaffold against key derivatives identified in recent structural studies.
Table 1: Comparative Crystal Data of 2-Phenoxyacetamide Derivatives
| Parameter | Parent Scaffold (2-Phenoxyacetamide) | Derivative A (2-Chloro-N-(4-hydroxyphenyl)acetamide) | Derivative B (2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide) |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| *Twist Angle ( | ~175° (Planar-like) | 23.5° (Distorted) | 83.0° (Highly Twisted) |
| Primary Interaction | N-H...O (Amide-Amide) | N-H...O & O-H...O (Mixed) | N-H...O & C-Cl... |
| Network Topology | 2D Layered Sheets | 1D Tapes/Ribbons | 3D Interwoven Sheets |
| Melting Point | 98-100 °C | 140-142 °C | 168-170 °C |
*Twist Angle (
2.2 Performance Analysis: Stability vs. Solubility
-
The Alternative (Parent/Simple Halo):
-
Mechanism: Relies heavily on simple
amide dimers or chains. -
Outcome: These structures often form flat, layered sheets. While stable, the lack of steric bulk allows for tight
- stacking, which can sometimes lead to excessively high lattice energy and poor dissolution rates in aqueous media. -
Data Point: The parent 2-phenoxyacetamide shows a planar conformation that maximizes packing efficiency but limits the "molecular volume" available for solvent interaction.
-
-
The Product (N-Substituted Derivatives):
-
Mechanism: Introduction of N-aryl or N-alkyl groups (Derivative B) disrupts the planar symmetry.[1] The "Twist Angle" increases to >80°, forcing the molecule into a non-planar conformation.
-
Outcome: This disruption breaks the simple 2D sheets into complex, interdigitated 3D networks stabilized by weak interactions (C-H...
, C-Cl... ). -
Advantage: The increased twist angle often mimics the bioactive conformation required for MAO active sites, potentially lowering the entropic penalty of binding. Furthermore, the disruption of tight planar packing can improve solubility profiles despite higher molecular weight.
-
Supramolecular Assembly Logic
Understanding the hydrogen bonding network is essential for crystal engineering. We utilize graph-set notation to describe these patterns.[2][3]
-
Motif 1: The Amide Tape (
) -
Motif 2: The Cooperative Ring (
)-
Found in: Carboxylic acid precursors and some amide dimers.
-
Description: A cyclic dimer involving two donors and two acceptors.
-
-
Motif 3: The Multi-Interaction Sheet
-
Found in: Derivative A (Hydroxyl substituted).
-
Description: The -OH group acts as a secondary donor, linking the amide tapes into a robust 2D sheet. This "cross-linking" significantly boosts thermal stability (MP: 140°C vs 100°C).
-
Visualization: Supramolecular Interaction Pathway
Caption: Logic flow of supramolecular assembly. N-substitution introduces a "Steric Twist" that disrupts simple packing, evolving 1D chains into complex 3D lattices.
Experimental Protocols
To ensure reproducibility and high-quality single crystals for XRD analysis, the following protocols are recommended. These methods prioritize slow, controlled nucleation to minimize twinning.
4.1 Synthesis of N-Substituted 2-Phenoxyacetamides
-
Objective: Synthesize high-purity derivative for crystallization.
-
Reaction Type: Schotten-Baumann condensation or Direct Amidation.
Step-by-Step Protocol:
-
Reagents: Dissolve 4-substituted phenol (1.0 eq) in anhydrous acetone. Add
(1.5 eq) as a base. -
Alkylation: Add 2-chloroacetamide (1.1 eq) dropwise. Reflux at 60°C for 6-8 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Filter off inorganic salts (
). Evaporate solvent under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol/water (8:2 ratio).
-
Checkpoint: Purity must be >98% by HPLC before attempting single crystal growth.
-
4.2 Single Crystal Growth (Slow Evaporation Method)
-
Objective: Grow crystals suitable for X-ray diffraction (>0.2 mm).
-
Solvent Selection: Prepare a saturated solution of the purified compound in Dichloromethane (DCM) or Ethanol .
-
Note: DCM is preferred for non-polar derivatives; Ethanol for those with -OH or -NH2 groups.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles act as uncontrolled nucleation sites and must be removed.
-
Setup: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle to control evaporation rate.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).
-
Harvesting: Crystals typically appear within 3-7 days. Harvest when dimensions reach approx.
mm.
Visualization: Synthesis & Crystallization Workflow
Caption: Workflow from chemical synthesis to crystallographic analysis. The purity checkpoint is critical for obtaining single crystals suitable for XRD.
References
-
Moutaouakil, A. E., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.[1] IUCrData.
-
Ma, D. S., et al. (2011). 2-(4-Chlorophenyl)acetamide.[4] Acta Crystallographica Section E.
-
Gowda, B. T., et al. (2008).[5] 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E.
-
Zhu, Q., et al. (2014).[7] Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules.
-
Smith, G., et al. (2006). Two-dimensional hydrogen-bonded polymers in the crystal structures of the ammonium salts of phenoxyacetic acid. Acta Crystallographica Section E.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-bond patterns in 1,4-dihydro-2,3-quinoxalinediones: ligands for the glycine modulatory site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement of phenoxyacetamide linkers
Title: Beyond the Amide: A Comparative Guide to Bioisosteric Replacement of Phenoxyacetamide Linkers
Executive Summary
The phenoxyacetamide moiety (
This guide objectively compares the phenoxyacetamide linker against its two most effective bioisosteric replacements: 1,4-disubstituted 1,2,3-triazoles and 1,2,4-oxadiazoles . We analyze physicochemical shifts, metabolic stability profiles, and provide validated experimental protocols for synthesis and testing.
Part 1: The Liability Analysis
Before selecting a replacement, one must understand the failure mode of the parent phenoxyacetamide.
| Liability Parameter | Mechanism of Failure | Impact on Drug Development |
| Metabolic Hydrolysis | The | Short half-life ( |
| Reactive Metabolites | Oxidative dealkylation at the | Idiosyncratic toxicity; positive Ames test results. |
| Permeability (P-gp) | The exposed N-H is a strong hydrogen bond donor (HBD), often recognized by P-glycoprotein efflux pumps. | Limited CNS penetration; multidrug resistance. |
Part 2: Comparative Analysis of Bioisosteres
We compare the parent scaffold against the two primary rigid bioisosteres.
Candidate A: The 1,4-Disubstituted 1,2,3-Triazole
Rationale: The triazole ring mimics the topological and electronic features of a trans-amide bond. The lone pair on N2/N3 mimics the carbonyl oxygen, while the C-H at position 5 mimics the N-H bond (though it is not a classic H-bond donor).
-
Pros: Extreme metabolic stability (oxidatively and hydrolytically inert); accessible via "Click" chemistry; rigidifies the linker (entropy benefit).
-
Cons: Can increase TPSA significantly if not substituted correctly; potential for CYP inhibition (heme coordination).
Candidate B: The 1,2,4-Oxadiazole
Rationale:[1][2][3][4] This heterocycle is a classic ester/amide bioisostere. It reduces basicity and removes the H-bond donor character entirely, which can improve permeability.
-
Pros: Excellent hydrolytic stability; improved lipophilicity profile (usually higher LogP than triazole); reduced P-gp efflux liability.
-
Cons: Synthesis is less modular than triazoles; ring can be susceptible to nucleophilic attack under harsh conditions.
Data Summary: Physicochemical & ADME Comparison
Note: Data represents average shifts observed in structure-activity relationship (SAR) campaigns (e.g., Meanwell et al., J. Med. Chem).[4][5][6][7][8][9][10][11][12][13]
| Property | Phenoxyacetamide (Parent) | 1,2,3-Triazole Analog | 1,2,4-Oxadiazole Analog |
| Linker Length | ~4.8 Å | ~5.0 Å (Slight extension) | ~4.6 Å (Compact) |
| H-Bond Donors | 1 (Amide NH) | 0 (Weak C-H donor) | 0 |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | 3 (Ether O, 2 Ring Ns) | 3 (Ether O, 2 Ring Ns) |
| Baseline | -0.5 to +0.2 (More polar) | +0.5 to +1.2 (More lipophilic) | |
| Metabolic Stability | Low (Hydrolysis prone) | High (Inert) | High (Inert) |
| Synthetic Access | High (Acylation) | High (CuAAC Click) | Medium (Dipolar cycloaddition) |
Part 3: Strategic Decision Workflow
Use this decision tree to select the correct bioisostere based on your lead compound's specific failure mode.
Caption: Decision matrix for replacing phenoxyacetamide linkers based on ADME liabilities.
Part 4: Experimental Protocols
To validate the replacement, you must synthesize the bioisostere and prove its stability.
Protocol A: Synthesis of the 1,4-Disubstituted 1,2,3-Triazole Linker
Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] Objective: Replace the amide bond with a triazole while retaining the phenoxy spacer.
Reagents:
-
Alkyne Component: Phenyl propargyl ether (Synthesized via propargyl bromide + Phenol +
). -
Azide Component:
(Target amine converted to azide). -
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent:
(1:1).
Step-by-Step:
-
Preparation: Dissolve the alkyne (1.0 equiv) and azide (1.0 equiv) in
(0.5 M concentration). -
Catalyst Addition: Add sodium ascorbate (freshly prepared in water) followed immediately by
solution. The reaction mixture should turn bright yellow/orange. -
Reaction: Stir vigorously at room temperature for 2–12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water. If the product precipitates, filter and wash with dilute
(to remove Cu traces). If oil, extract with EtOAc, wash with brine, dry over . -
Purification: Silica gel chromatography (usually 0-50% EtOAc/Hexanes). Triazoles are distinctively polar.[10]
Protocol B: In Vitro Metabolic Stability Assay (Microsomes)
Objective: Quantify the stability improvement of the Bioisostere vs. Phenoxyacetamide.
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
Step-by-Step:
-
Stock Prep: Prepare 10 mM DMSO stocks of the Parent Phenoxyacetamide and the Bioisostere.
-
Incubation Mix: Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).
-
Dosing: Spike compounds into the mix (Final conc: 1
M, <0.1% DMSO). Pre-incubate at 37°C for 5 mins. -
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Success Metric: Bioisostere should show
min compared to Parent (often < 15 min).
-
Part 5: Mechanistic Visualization
The following diagram illustrates the structural evolution and the interaction changes when moving from the parent amide to the triazole.
Caption: Structural evolution from the hydrolytically unstable phenoxyacetamide to the robust triazole scaffold.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Kolb, H. C., & Sharpless, K. B. (2003). The Growing Impact of Click Chemistry on Drug Discovery.[8] Drug Discovery Today.
-
Patzke, S., et al. (2019). 1,2,4-Oxadiazoles as Ester Bioisosteres: Synthesis and Evaluation. ChemMedChem.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamides as dual inhibitors against α-glucosidase and PTP-1B for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The most common linkers in bioactive molecules and their bioisosteric replacement network. - OAK Open Access Archive [oak.novartis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. chimia.ch [chimia.ch]
- 13. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Safety & Disposal Guide: 2-(3-Aminophenoxy)acetamide
Executive Summary: Operational Directives
Do not treat this compound as general organic trash. 2-(3-Aminophenoxy)acetamide (CAS: 112522-64-2) combines the hazards of aromatic amines (potential sensitization, aquatic toxicity) with the regulatory scrutiny of acetamides (suspected carcinogenicity).[1]
-
Immediate Action: Segregate all solid and liquid waste containing this compound into Hazardous Waste (Toxic/Irritant) streams.
-
Disposal Method: High-temperature incineration is the only validated method for complete destruction of the aromatic amide backbone.
-
Prohibited: Do not dispose of down the drain. Do not mix with oxidizing agents (e.g., nitric acid, perchlorates) due to exothermic reaction risks.
Chemical Profile & Hazard Logic
To ensure safe handling, we must understand the molecule's functional architecture. This is not just "chemical waste"; it is a multi-functional reagent with specific reactivity profiles.
| Functional Group | Hazard Characteristic | Impact on Disposal |
| Primary Aromatic Amine (Aniline derivative) | Toxicity & Oxidation: Prone to oxidation (darkening over time).[1] Potential skin sensitizer and methemoglobinemia inducer. | Must be double-bagged to prevent dust inhalation.[1] Segregate from oxidizers.[2] |
| Acetamide Moiety | Carcinogenicity: Acetamide (parent structure) is a Group 2B Carcinogen (IARC).[1][2] | Treat as a "Select Carcinogen."[1] Zero-tolerance for drain disposal. |
| Ether Linkage | Stability: The phenoxy ether bond is chemically stable, resisting simple hydrolysis.[1] | Requires high-temperature incineration for breakdown; chemical deactivation is inefficient.[1] |
Physical Properties (for Waste Characterization)
Note: Values may vary by synthesis lot. Always consult your specific Certificate of Analysis (CoA).
| Property | Value / Characteristic | Operational Note |
| Physical State | Solid (Powder/Crystalline) | High dust potential; use localized exhaust (fume hood).[1] |
| Color | Off-white to beige/brown | Darkens upon air exposure (oxidation of amine).[1] |
| Solubility | DMSO, Methanol, dilute acids | Use compatible solvents for equipment cleaning.[1] |
| Acidity/Basicity | Weak Base (Amine) | Incompatible with strong acids (exothermic salt formation).[1] |
Detailed Disposal Protocols
A. Solid Waste (Pure Compound & Contaminated Solids)
Objective: Containment of dust and prevention of leaching.
-
Primary Containment: Place the substance or contaminated weighing boats/gloves into a clear, 4-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound, Solid"[1]
-
Hazards: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed primary bag into the laboratory's dedicated Solid Toxic Waste drum (usually a wide-mouth HDPE drum).
-
Sharps: If needles or glass are contaminated, they must go into a Chemically Contaminated Sharps container, not the biohazard sharps bin.
B. Liquid Waste (Mother Liquors & Rinsates)
Objective: Segregation from incompatible streams to prevent accidental reactions in the central waste accumulation area.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container (typically HDPE or Glass).
-
pH Check: If the waste stream was part of a reaction involving strong acids, neutralize to pH 6–9 before adding to the organic waste carboy. Rationale: Acidic waste mixed with this amine can precipitate salts, clogging waste lines, or generate heat.[1]
-
Segregation:
-
ACCEPTABLE: Mixed with Halogenated or Non-Halogenated organic solvents (depending on the carrier).
-
PROHIBITED: Do not mix with Oxidizing Acids (Nitric, Chromic) or Peroxides. The amine group can react violently or form unstable N-oxides.
-
C. Equipment Cleaning (The "Triple Rinse" Rule)
To render glassware "RCRA Empty" (non-hazardous trash):
-
Rinse 1: Wash with a minimal volume of Methanol or DMSO . Collect this rinsate as Hazardous Liquid Waste .
-
Rinse 2: Repeat solvent wash. Collect as Hazardous Liquid Waste .
-
Rinse 3: Wash with soap and water. This final aqueous rinse can generally go down the drain only if no visible residue remains.
Operational Workflow Diagram
The following logic flow ensures decision-making compliance at the point of generation.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Regulatory & Emergency Framework
RCRA Compliance (USA)
While this compound is not explicitly listed with a specific "P" or "U" code, it must be characterized by the generator.[1]
-
Waste Determination: Due to the acetamide and aniline functionalities, the waste exhibits Toxicity .
-
Recommended Coding: If not mixed with listed solvents, label as Non-Regulated Hazardous Waste (unless your local municipality requires a generic toxic code, e.g., TX-01).[1]
-
Destruction: The ultimate disposal facility will utilize Fuel Blending or Incineration to destroy the organic lattice.
Emergency Spill Procedures
-
Evacuate & Ventilate: If a powder spill creates dust, clear the area.
-
PPE: Wear nitrile gloves (double layer), lab coat, and N95 respirator (if outside a fume hood).
-
Containment: Cover spill with wet paper towels (to suppress dust) or use a dedicated chem-sorb pillow.
-
Cleanup: Scoop material into a waste bag. Wash the surface with a mild detergent solution. Do not use bleach (hypochlorite can react with amines to form chloramines).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
-
PubChem. (n.d.). Acetamide (Compound Summary).[4] National Library of Medicine. (Used for SAR toxicity inference).
-
Occupational Safety and Health Administration (OSHA).
-
Source: [Link]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
